Cellular Growth Inhibition vs. Epidermal Growth Factor Receptor (EGFR) Phosphorylation
In cellular assays, compound CAS 941932-06-5 exhibits a functional dichotomy. It inhibits the growth of MOLT-4 human leukemia cells (a T-lymphoblast line) , yet it shows negligible inhibition of EGFR phosphorylation (>10,000 nM) in human NCI-H292 lung epithelial cells [1]. This pattern suggests that the compound does not operate through EGFR kinase inhibition, a common liability of many morpholino-acetamide analogs, and may possess a distinct target profile.
| Evidence Dimension | Functional cellular activity profile |
|---|---|
| Target Compound Data | Cytostatic effect in MOLT-4 (qualitative); EGFR phosphorylation IC50 > 10,000 nM |
| Comparator Or Baseline | Typical EGFR inhibitors (e.g., gefitinib) exhibit EGFR phosphorylation IC50 < 100 nM in NCI-H292 cells; many morpholino-acetamide screening hits show EGFR pathway engagement. |
| Quantified Difference | >100-fold selectivity window against EGFR relative to active cellular phenotype |
| Conditions | MOLT-4 growth assay (human T-cell leukemia); EGFR phosphorylation assay in NCI-H292 cells using electrochemiluminescence detection (pre-incubation 1 hr, EGF stimulation 8 min) [1]. |
Why This Matters
For scientists procuring compounds to probe non-EGFR-dependent anti-leukemic mechanisms, this profile avoids the confounding EGFR activity that plagues many morpholino-acetamide screening libraries.
- [1] BindingDB. Entry BDBM50498974 (CHEMBL3734988). EGFR phosphorylation inhibition data. Retrieved from https://www.bindingdb.org/ View Source
